N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine, also known as ACEA, is a synthetic cannabinoid receptor agonist that has gained significant attention in the field of pharmacology and drug discovery. The compound has been shown to have potential therapeutic applications in the treatment of various diseases, including inflammation, pain, and cancer.
Mécanisme D'action
N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine acts as a selective agonist for the cannabinoid receptor CB1, which is primarily found in the central nervous system. The activation of CB1 receptors by this compound leads to the inhibition of the release of neurotransmitters such as glutamate and GABA, resulting in the modulation of pain and inflammation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine in lab experiments is its high selectivity for the CB1 receptor, which allows for more specific targeting of the receptor. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for research on N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine. One area of research could focus on the development of more potent and selective CB1 receptor agonists. Another area of research could focus on the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine involves the reaction between two precursor compounds, 2-adamantyl 4-bromobenzoate and 4-chlorophenyl glycine, followed by the addition of alpha-methyltryptophan. The reaction is carried out in the presence of a palladium catalyst, and the final product is purified through chromatography.
Applications De Recherche Scientifique
N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
150871-05-9 |
---|---|
Formule moléculaire |
C33H38ClN3O5 |
Poids moléculaire |
592.1 g/mol |
Nom IUPAC |
2-[[2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]-[2-(4-chlorophenyl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C33H38ClN3O5/c1-33(17-25-18-35-28-5-3-2-4-27(25)28,31(40)37(19-29(38)39)11-10-20-6-8-26(34)9-7-20)36-32(41)42-30-23-13-21-12-22(15-23)16-24(30)14-21/h2-9,18,21-24,30,35H,10-17,19H2,1H3,(H,36,41)(H,38,39) |
Clé InChI |
LZZPPPZINPSHEI-UHFFFAOYSA-N |
SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)N(CCC3=CC=C(C=C3)Cl)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
SMILES canonique |
CC(CC1=CNC2=CC=CC=C21)(C(=O)N(CCC3=CC=C(C=C3)Cl)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Synonymes |
ACYCG N-(N-((2-adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine N-(N-((2-adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine, (D)-isomer N-(N-((2-adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine, (DL)-isomer RB 211 RB-211 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.